

# An In-depth Technical Guide to 1-Bromo-2-(isothiocyanatomethyl)benzene

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## Compound of Interest

Compound Name: 1-Bromo-2-(isothiocyanatomethyl)benzene

Cat. No.: B190189

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## Abstract

**1-Bromo-2-(isothiocyanatomethyl)benzene**, also known as 2-bromobenzyl isothiocyanate, is an aromatic organic compound containing both a bromine atom and a reactive isothiocyanate functional group. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted chemical properties, general synthesis methodologies, expected reactivity, and potential biological significance based on the known activities of related isothiocyanate compounds. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in the fields of medicinal chemistry and drug development.

## Chemical Properties

Detailed experimental data for **1-Bromo-2-(isothiocyanatomethyl)benzene** is not readily available in the peer-reviewed literature. However, computational methods provide estimated values for its key physicochemical properties.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNS	ChemSrc[1]
Molecular Weight	228.11 g/mol	ChemSrc[1]
Exact Mass	226.940 g/mol	ChemSrc[1]
CAS Number	17863-40-0	ChemSrc[1][2]
Topological Polar Surface Area (TPSA)	44.5 Å <sup>2</sup>	ChemSrc[1]
Predicted logP	3.05	ChemSrc[1]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Bromo-2-(isothiocyanatomethyl)benzene** is not published, a general and widely applicable method involves the reaction of the corresponding primary amine with a thiocarbonylating agent. A common and effective approach is the in-situ generation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by decomposition to the isothiocyanate.[3][4][5]

### General Synthetic Protocol for Isothiocyanates from Primary Amines

This protocol is adapted from established methods for the synthesis of various alkyl and aryl isothiocyanates and can be applied to the synthesis of **1-Bromo-2-(isothiocyanatomethyl)benzene** from 2-bromobenzylamine.

Materials:

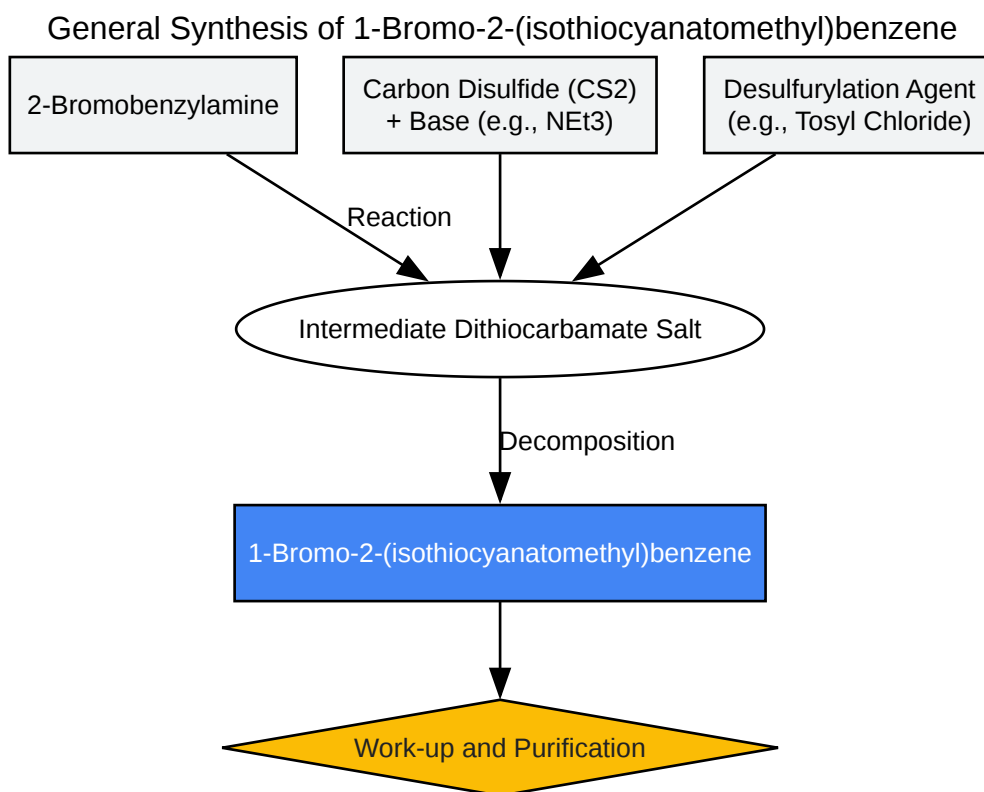
- 2-Bromobenzylamine (starting material)
- Carbon disulfide (CS<sub>2</sub>)
- A suitable base (e.g., triethylamine (NEt<sub>3</sub>) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>))
- A desulfurylation agent (e.g., tosyl chloride (TsCl) or cyanuric chloride)[3][5]

- An appropriate solvent system (e.g., dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), or a biphasic system like water/ $\text{CH}_2\text{Cl}_2$ )[3]

#### Procedure:

- **Formation of the Dithiocarbamate Salt:** The primary amine (2-bromobenzylamine) is dissolved in the chosen solvent. The base is added, followed by the slow, dropwise addition of carbon disulfide at room temperature or below. The reaction mixture is stirred for a designated period to ensure the complete formation of the intermediate dithiocarbamate salt. [3]
- **Desulfurization:** The desulfurylation agent is then introduced to the reaction mixture. This step is often performed at a low temperature to control the reaction rate. The choice of desulfurylation agent can influence the reaction conditions and work-up procedure.[3][5]
- **Work-up and Purification:** Upon completion of the reaction, the mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure. The crude product can be purified using standard techniques such as column chromatography on silica gel or distillation to yield the pure **1-Bromo-2-(isothiocyanatomethyl)benzene**.

## Synthetic Workflow Diagram



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Caption: Synthetic workflow for **1-Bromo-2-(isothiocyanatomethyl)benzene**.

## Reactivity

The reactivity of **1-Bromo-2-(isothiocyanatomethyl)benzene** is dictated by its two primary functional groups: the bromo substituent on the aromatic ring and the isothiocyanate group on the methyl substituent.

- **Isothiocyanate Group:** The isothiocyanate ( $-N=C=S$ ) group is an electrophilic moiety that readily reacts with nucleophiles. It is particularly susceptible to attack by primary and secondary amines to form thiourea derivatives, and with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. This reactivity is the basis for many of its biological activities and its use as a synthetic building block.<sup>[6]</sup>
- **Bromoaromatic Group:** The bromine atom on the benzene ring deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. However, it can participate in various transition-metal-catalyzed cross-coupling

reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for further functionalization of the aromatic core.

## Potential Signaling Pathways and Biological Activity

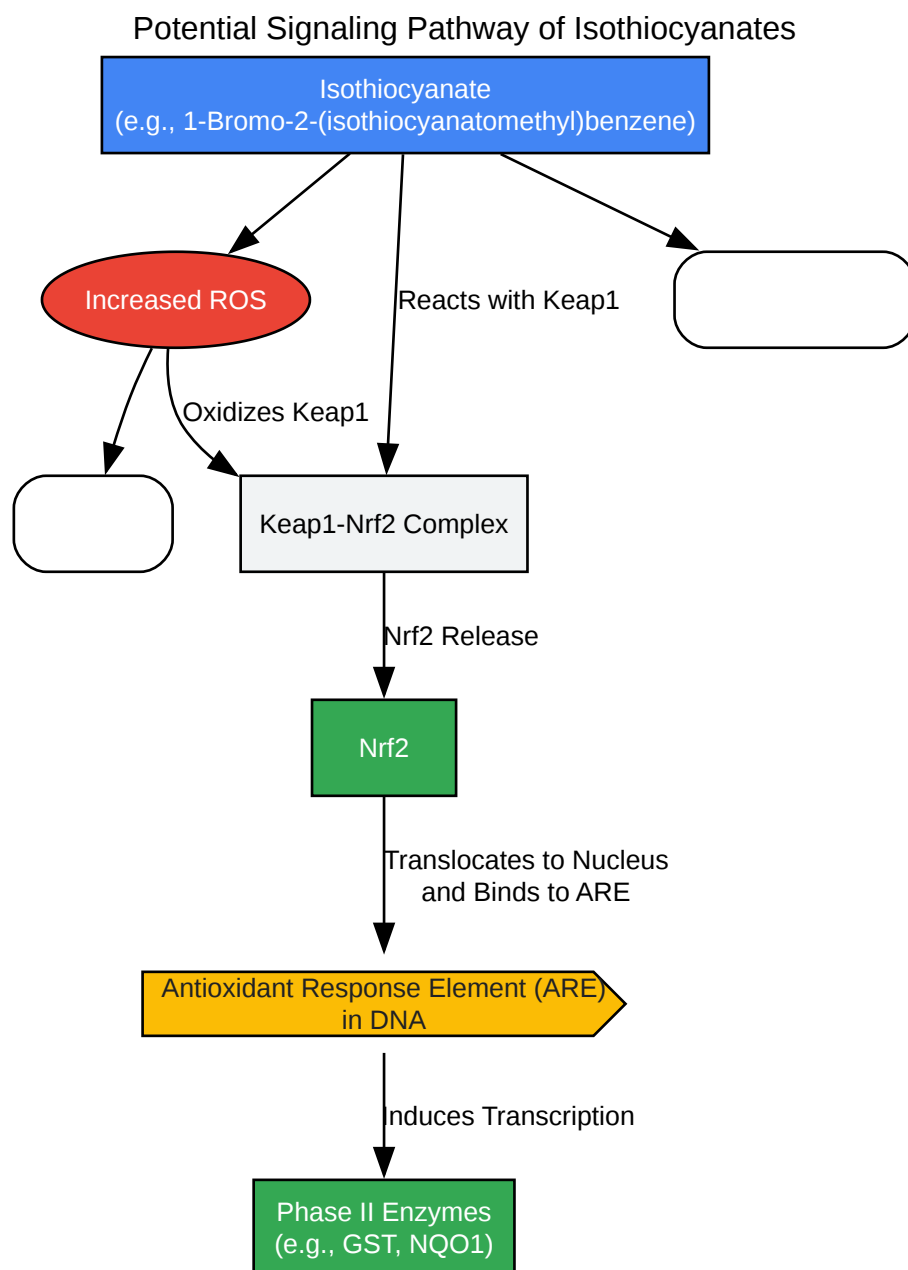
While no specific biological studies have been reported for **1-Bromo-2-(isothiocyanatomethyl)benzene**, the broader class of isothiocyanates, particularly benzyl isothiocyanate (BITC), has been extensively studied for its potent anticancer and antimicrobial properties.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Isothiocyanates are known to exert their biological effects through multiple mechanisms, including:

- **Induction of Oxidative Stress:** Many isothiocyanates can generate reactive oxygen species (ROS) within cells, leading to oxidative damage and triggering apoptosis (programmed cell death).[\[7\]](#)[\[9\]](#)
- **Inhibition of Phase I Enzymes and Induction of Phase II Enzymes:** They can modulate the activity of drug-metabolizing enzymes, which plays a role in the detoxification of carcinogens. [\[10\]](#)
- **Induction of Apoptosis:** Isothiocyanates can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins. [\[7\]](#)
- **Cell Cycle Arrest:** They can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[\[9\]](#)
- **Anti-inflammatory Effects:** Some isothiocyanates exhibit anti-inflammatory properties by inhibiting signaling pathways such as NF- $\kappa$ B.[\[10\]](#)
- **Antimicrobial Activity:** Isothiocyanates have shown broad-spectrum antimicrobial activity against various pathogens.[\[8\]](#)

A common signaling pathway activated by isothiocyanates in the context of cancer chemoprevention involves the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes.

## Generalized Isothiocyanate-Induced Signaling Pathway



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